Benzyl 7-bromo-2-naphthoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H13BrO2 |
|---|---|
Molecular Weight |
341.2 g/mol |
IUPAC Name |
benzyl 7-bromonaphthalene-2-carboxylate |
InChI |
InChI=1S/C18H13BrO2/c19-17-9-8-14-6-7-15(10-16(14)11-17)18(20)21-12-13-4-2-1-3-5-13/h1-11H,12H2 |
InChI Key |
KHBLYEAJCJNAMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC3=C(C=C2)C=CC(=C3)Br |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Route Design for Benzyl 7 Bromo 2 Naphthoate
Precursor Synthesis Strategies
The cornerstone of synthesizing Benzyl (B1604629) 7-bromo-2-naphthoate lies in the efficient and regioselective preparation of 7-bromo-2-naphthoic acid. This section explores the various routes to obtain this critical intermediate.
Synthesis of 7-bromo-2-naphthoic Acid
The molecular structure of 7-bromo-2-naphthoic acid features a naphthalene (B1677914) core with a bromine atom at the C7 position and a carboxylic acid group at the C2 position. smolecule.com Its synthesis can be approached through several classical and modern catalytic methods.
Traditional methods for the synthesis of naphthoic acid derivatives often involve the oxidation of appropriately substituted naphthalene precursors or the direct halogenation of naphthalene systems.
The oxidation of a methyl or other alkyl group on the naphthalene ring to a carboxylic acid is a fundamental transformation in organic synthesis. For instance, the oxidation of a suitable 7-bromo-2-alkylnaphthalene would yield 7-bromo-2-naphthoic acid. Common oxidizing agents for such transformations include potassium permanganate (B83412) (KMnO4) or chromic acid. The reaction conditions, such as temperature and solvent, are critical to achieve high yields and to avoid over-oxidation or degradation of the naphthalene ring system. Another oxidative method can involve the use of sodium hypochlorite (B82951) to oxidize a corresponding methyl ketone. cdnsciencepub.com
A mechanochemical approach for the bromination of 2-naphthol (B1666908) has also been reported, involving grinding 2-naphthol with sodium bromide and Oxone. smolecule.com While this method is for a different substrate, it highlights an alternative, solvent-free halogenation technique that could potentially be adapted.
More contemporary methods often provide better regioselectivity and yield. These routes can involve catalytic processes and well-established named reactions adapted for the naphthalene system.
A highly effective and widely utilized method for the specific synthesis of 7-bromo-2-naphthoic acid is a sequence involving the Sandmeyer reaction. smolecule.com This multi-step process typically starts from a precursor containing an amino group, which is then converted to the desired bromo-substituted compound.
The synthesis often begins with a suitable amino-naphthoic acid derivative. For instance, starting with 7-amino-2-naphthoic acid, the amino group can be converted into a diazonium salt using sodium nitrite (B80452) in an acidic medium. The subsequent treatment of this diazonium salt with a copper(I) bromide (CuBr) solution, in what is known as the Sandmeyer reaction, replaces the diazonium group with a bromine atom, yielding 7-bromo-2-naphthoic acid. This method is advantageous due to its high regioselectivity and generally good yields, which can be in the range of 76-78% under optimized conditions. smolecule.com
The following table summarizes the key reaction conditions for the Sandmeyer reaction in the synthesis of 7-bromo-2-naphthoic acid:
| Parameter | Condition |
| Starting Material | 7-Amino-2-naphthoic acid |
| Diazotization Reagent | Sodium Nitrite (NaNO₂) in acid (e.g., HBr, H₂SO₄) |
| Bromination Reagent | Copper(I) Bromide (CuBr) |
| Temperature | 5 to 80 °C (often room temperature to 70 °C) smolecule.com |
| Reaction Time | 1 to 20 hours smolecule.com |
| Approximate Yield | 76% to 78% smolecule.com |
Esterification to Benzyl 7-bromo-2-naphthoate
Once the precursor, 7-bromo-2-naphthoic acid, has been synthesized, the final step is its conversion to this compound. This is achieved through an esterification reaction with benzyl alcohol.
This transformation is a standard Fischer esterification, where the carboxylic acid is reacted with the alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester by removing the water that is formed as a byproduct.
The general reaction is as follows:
7-bromo-2-naphthoic acid + Benzyl alcohol ⇌ this compound + Water
The purity of the final product can be assessed using techniques like Thin Layer Chromatography (TLC), and purification is often achieved through recrystallization or column chromatography. researchgate.net
Advanced Catalytic Routes to Bromonaphthoic Acids
Preparation of Benzyl Alcohol Precursors
Benzyl alcohol, the alcohol component required for the esterification, is a common and readily available chemical. It is typically prepared on an industrial scale through the hydrolysis of benzyl chloride, a process that involves the use of sodium hydroxide (B78521). Another major route is the hydrogenation of benzaldehyde (B42025), which offers a chlorine-free alternative. For laboratory-scale synthesis, the Cannizzaro reaction of benzaldehyde can be employed, which disproportionates the aldehyde in the presence of a strong base to yield both benzyl alcohol and a benzoate (B1203000) salt. Furthermore, the reduction of benzoic acid and its esters using powerful reducing agents like lithium aluminum hydride (LiAlH₄) also affords benzyl alcohol. These methods provide a reliable supply of the essential precursor for the synthesis of this compound. The direct arylation of benzyl alcohols via palladium-catalyzed Suzuki-Miyaura coupling represents an advanced method for creating derivatives, highlighting the versatility of this precursor. rsc.org
Esterification Protocols for this compound
The formation of the ester linkage in this compound is a critical step, achievable through several established protocols. The choice of method often depends on factors such as scale, desired purity, and the stability of the starting materials.
Direct Esterification Methods and Catalyst Optimization
Direct esterification, commonly known as Fischer esterification, involves the reaction of 7-bromo-2-naphthoic acid with benzyl alcohol in the presence of an acid catalyst. This equilibrium-driven process typically requires the removal of water to drive the reaction to completion.
Commonly used catalysts include strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as solid acid catalysts. Catalyst optimization is key to maximizing yield and minimizing side reactions. While effective, strong mineral acids can sometimes lead to undesired side reactions, especially at the elevated temperatures required for the reaction.
Table 1: Catalyst Systems for Direct Esterification
| Catalyst Type | Examples | Typical Conditions | Advantages/Disadvantages |
| Mineral Acids | H₂SO₄, HCl | Reflux in excess benzyl alcohol or with a Dean-Stark trap | Inexpensive, effective; can be corrosive and lead to side products |
| Solid Acids | Zeolites, Nafion | High temperature, continuous flow or batch | Easily separable, reusable; may have lower activity |
| Lewis Acids | Sc(OTf)₃, Bi(OTf)₃ | Milder conditions | High selectivity; higher cost |
Research into esterification reactions often focuses on developing milder and more selective catalysts to improve the sustainability of the process. researchgate.net
Indirect Esterification via Acyl Halides or Anhydrides
Indirect methods offer an alternative to direct esterification, particularly when the reaction is sluggish or when starting materials are sensitive to strong acids and high temperatures. This approach involves a two-step process:
Activation of the Carboxylic Acid : 7-bromo-2-naphthoic acid is first converted into a more reactive derivative, such as an acyl chloride or an anhydride. The most common method for synthesizing the acyl chloride is by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Reaction with Benzyl Alcohol : The resulting 7-bromo-2-naphthoyl chloride is then reacted with benzyl alcohol. This reaction is typically rapid and often carried out at or below room temperature in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct.
This method is generally high-yielding and avoids the equilibrium limitations of Fischer esterification. A patent for related naphthoic acid derivatives describes the use of an appropriately substituted benzyl halide to react with a naphthoate intermediate, showcasing a variation of this indirect approach. google.com
Multi-Step Synthesis Pathways Involving this compound
The synthesis of this compound is often embedded within a larger synthetic strategy, particularly for the construction of complex molecules where the bromo-naphthalene moiety serves as a key building block.
Strategies for Regioselective Bromination on the Naphthalene Core
Achieving the correct regiochemistry of bromination on the naphthalene ring is crucial for obtaining the desired 7-bromo precursor, 7-bromo-2-naphthoic acid. The directing effects of the substituents on the naphthalene ring govern the position of electrophilic substitution.
The carboxylic acid group at the C-2 position is an electron-withdrawing group and a meta-director. Therefore, in the electrophilic bromination of 2-naphthoic acid, the incoming bromine electrophile is directed to the C-5 and C-7 positions. Separating the resulting mixture of isomers can be challenging.
To achieve higher regioselectivity, synthetic strategies often involve the bromination of a precursor molecule where directing groups favor substitution at the desired position. For instance, the bromination of 3-hydroxy-2-naphthoic acid is directed to the 7-position due to the activating ortho-, para-directing hydroxyl group. Similarly, the bromination of 3-amino-2-naphthoic acid can also be used, where the amino group directs the substitution. evitachem.com Another approach involves the bromination of 5,6,7,8-tetrahydronaphthalene-2-carbonitrile (B96824) with bromine and a catalytic amount of ferric bromide. google.com
Table 2: Regioselective Bromination Approaches
| Starting Material Precursor | Brominating Agent | Directing Influence | Outcome | Citation |
| 3-Amino-2-naphthoic acid | Bromine or NBS | Amino group at C-3 directs to C-7 | Selective bromination at the 7-position | evitachem.com |
| 3-Hydroxy-2-naphthoic acid | Bromine in Glacial Acetic Acid | Hydroxyl group at C-3 directs to C-7 | Favors bromination at the 7-position | |
| 5,6,7,8-Tetrahydronaphthalene-2-carbonitrile | Br₂ / FeBr₃ | - | Bromination followed by aromatization | google.com |
Integration of Cross-Coupling Precursors
This compound is an ideal precursor for cross-coupling reactions, a powerful class of reactions for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom at the C-7 position serves as a reactive handle for palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings.
In these reactions, the C-Br bond undergoes oxidative addition to a low-valent palladium catalyst, initiating a catalytic cycle that results in the substitution of the bromine atom with a new functional group. nih.gov For example, a Suzuki-Miyaura reaction would couple this compound with an organoboron reagent (R-B(OR)₂) to form Benzyl 7-R-2-naphthoate.
This strategy allows for the introduction of a wide variety of substituents at the 7-position, including alkyl, aryl, and vinyl groups. A patent describes reacting a bromo-naphthoate intermediate with bis(pinacolato)diboron (B136004) to create a boronate ester, which is a key intermediate for subsequent Suzuki couplings. google.com This highlights the utility of bromo-naphthoate compounds as platforms for building molecular complexity. Research has also been conducted on the cobalt-catalyzed cross-coupling of organohalides, including 1-bromo-2-(benzyl)-naphthoate, demonstrating the ongoing development in this field. chinesechemsoc.org
Green Chemistry Considerations in Synthesis
The application of green chemistry principles to the synthesis of this compound focuses on improving the environmental footprint of the entire process. This includes the choice of solvents, enhancing reaction efficiency, maximizing atom economy, and minimizing waste generation.
The esterification of a carboxylic acid with an alcohol, a reaction known as Fischer esterification, is an equilibrium process. scribd.commasterorganicchemistry.com The choice of solvent and catalyst is crucial for driving the reaction towards the product side and for ensuring the process is environmentally benign.
Traditionally, dipolar aprotic solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) have been widely used in organic synthesis due to their ability to dissolve a variety of substances. nih.govacs.org However, these solvents are facing increasing regulatory pressure due to health and environmental concerns. sigmaaldrich.com Consequently, there is a significant drive to replace them with greener alternatives. Recent research highlights several safer and more sustainable solvents that can be applied to esterification and other reactions. nih.govsigmaaldrich.com For instance, Cyrene™ (dihydrolevoglucosenone), a biodegradable solvent derived from waste cellulose, has been proposed as a green alternative to DMF. rsc.org Other alternatives include γ-Valerolactone (GVL), 2-Methyltetrahydrofuran (2-MeTHF), and cyclopentyl methyl ether (CPME). nih.govsigmaaldrich.com Acetonitrile has also been utilized as a greener solvent for Steglich esterification, offering comparable rates and yields to traditional systems while simplifying product purification. nih.gov
Table 1: Comparison of Conventional and Green Solvents for Organic Synthesis
| Solvent | Boiling Point (°C) | Source | Key Sustainability Considerations |
| N,N-Dimethylformamide (DMF) | 153 | Fossil-based | High boiling point, reprotoxic, facing regulatory restrictions. nih.govacs.org |
| N-Methyl-2-pyrrolidone (NMP) | 202 | Fossil-based | High boiling point, reprotoxic, subject to REACH restrictions. nih.gov |
| Cyrene™ | 227 | Bio-based (Cellulose) | Biodegradable, low toxicity, viable alternative to DMF and NMP. nih.govrsc.org |
| γ-Valerolactone (GVL) | 207 | Bio-based (Biomass) | High boiling point, low toxicity, derived from levulinic acid. nih.govacs.org |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | Bio-based | Lower boiling point, safer alternative to THF and Dichloromethane. sigmaaldrich.com |
| Acetonitrile | 82 | Fossil-based | Lower toxicity than many traditional solvents, useful for greener protocols. nih.gov |
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product. jocpr.com Reactions with high atom economy are inherently less wasteful. jocpr.comigitsarang.ac.in
The synthesis of this compound via Fischer esterification proceeds as follows:
C₁₁H₇BrO₂ (7-bromo-2-naphthoic acid) + C₇H₈O (benzyl alcohol) ⇌ C₁₈H₁₃BrO₂ (this compound) + H₂O (water)
The atom economy for this reaction is calculated using the molecular weights of the reactants and the desired product. jocpr.comuhcl.edu
Table 2: Atom Economy Calculation for the Synthesis of this compound
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 7-Bromo-2-naphthoic acid | C₁₁H₇BrO₂ | 251.08 smolecule.com | Reactant |
| Benzyl alcohol | C₇H₈O | 108.14 | Reactant |
| Total Mass of Reactants | 359.22 | ||
| This compound | C₁₈H₁₃BrO₂ | 341.20 | Desired Product |
| Water | H₂O | 18.02 | By-product |
| Atom Economy | 94.98% | (341.20 / 359.22) * 100 |
The esterification step itself exhibits a very high theoretical atom economy of approximately 95%, with water being the only by-product. igitsarang.ac.in However, a complete assessment of waste minimization must also consider the synthesis of the starting material, 7-bromo-2-naphthoic acid. This precursor is often prepared from 7-amino-2-naphthoic acid via the Sandmeyer reaction, which uses copper(I) bromide and generates nitrogen gas and other inorganic salts as waste. smolecule.com
The bromination step in the synthesis of any brominated aromatic is a key point for waste generation. Traditional bromination methods can be hazardous and produce significant waste streams. nih.gov Greener approaches focus on the in-situ generation of bromine from safer sources like hydrobromic acid and an oxidant, which avoids the transport and storage of highly toxic molecular bromine. nih.gov Furthermore, implementing recycling loops for bromine, where bromide from waste streams is recovered, oxidized, and reused, represents a prime example of a circular economy in chemical manufacturing, drastically reducing waste and costs. chimia.ch Such processes can achieve recovery yields of over 97%. chimia.ch Minimizing waste is also addressed by avoiding solvent use where possible and using catalytic rather than stoichiometric reagents, which improves metrics like the E-factor (mass of waste / mass of product) and Process Mass Intensity (PMI). greenchemistry-toolkit.org
Advanced Spectroscopic Characterization Techniques and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic compounds, providing precise information about the chemical environment of individual protons and carbon atoms.
The ¹H NMR spectrum of Benzyl (B1604629) 7-bromo-2-naphthoate is expected to exhibit distinct signals corresponding to the protons of the benzyl and the 7-bromo-2-naphthoate moieties. The benzylic methylene (B1212753) protons (-CH₂-) are anticipated to appear as a characteristic singlet around 5.3-5.4 ppm. rsc.org The five protons of the phenyl ring of the benzyl group would likely resonate in the region of 7.3-7.5 ppm, potentially as a complex multiplet. rsc.org
The aromatic protons of the 7-bromo-2-naphthoate core will show a more complex pattern. Due to the substitution pattern, these protons are chemically distinct and will exhibit characteristic splitting patterns (doublets, and doublet of doublets) and chemical shifts influenced by the electron-withdrawing bromo and ester groups. Based on data for related naphthoic acid derivatives, the proton at position 1, adjacent to the ester group, is expected to be the most deshielded. rsc.org The remaining aromatic protons will appear in the downfield region, typically between 7.5 and 8.6 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for Benzyl 7-bromo-2-naphthoate
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Benzylic CH₂ | 5.3 - 5.4 | s (singlet) |
| Benzyl-H (ortho, meta, para) | 7.3 - 7.5 | m (multiplet) |
Note: Predicted values are based on typical shifts for benzyl esters and substituted naphthalenes.
The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 165-167 ppm. rsc.org The benzylic carbon (-CH₂-) would likely appear around 66-67 ppm. rsc.org
The aromatic carbons of the benzyl group are expected to resonate in the typical range of 128-136 ppm. rsc.org The ten carbons of the 7-bromo-2-naphthoate moiety will have distinct chemical shifts. The carbon atom bonded to the bromine (C-7) will have its chemical shift influenced by the halogen's electronegativity and is expected in the range of 120-130 ppm. The other aromatic carbons will appear in the broader aromatic region of approximately 125-136 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ester) | 165 - 167 |
| Benzylic CH₂ | 66 - 67 |
| Benzyl-C (aromatic) | 128 - 136 |
| Naphthyl-C (aromatic) | 125 - 136 |
Note: Predicted values are based on typical shifts for benzyl esters and substituted naphthalenes.
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons within the benzyl and the 7-bromo-2-naphthoate rings, helping to trace the connectivity of the proton spin systems. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton. nih.gov
Vibrational Spectroscopy for Molecular Fingerprinting
The FTIR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically appearing in the range of 1715-1730 cm⁻¹, characteristic of α,β-unsaturated esters. orgchemboulder.com The C-O stretching vibrations of the ester will likely produce strong bands in the 1000-1300 cm⁻¹ region. orgchemboulder.com
Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings will give rise to several bands in the 1450-1600 cm⁻¹ region. A band corresponding to the C-Br stretching vibration is expected at lower frequencies, typically in the range of 500-600 cm⁻¹. researchgate.net
Table 3: Predicted FTIR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | > 3000 | Medium-Weak |
| C=O Stretch (Ester) | 1715 - 1730 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| C-O Stretch (Ester) | 1000 - 1300 | Strong |
Note: Predicted values are based on typical frequencies for aromatic esters and bromo-substituted aromatic compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is a pivotal technique for probing the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. libretexts.org The absorption of this radiation promotes electrons from a ground electronic state to a higher energy excited state. libretexts.org The specific wavelengths at which a molecule absorbs light are characteristic of the types of electronic transitions occurring, which are closely related to the molecular structure, particularly the presence of chromophores—groups of atoms responsible for the absorption. shu.ac.uk
For organic molecules like this compound, which contains aromatic rings (naphthyl and benzyl groups) and a carbonyl group, the most significant electronic transitions are typically π → π* and n → π* transitions. libretexts.orgshu.ac.uk
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. uzh.ch They are characteristic of unsaturated systems, such as the aromatic naphthalene (B1677914) and benzyl rings in the molecule. These transitions are generally high-energy and result in strong absorption bands. uzh.ch
n → π Transitions:* These are lower-energy transitions that involve promoting a non-bonding electron (n), typically from an oxygen or nitrogen atom, to a π* antibonding orbital. uzh.chyoutube.com In this compound, the lone pair electrons on the oxygen atoms of the ester group can undergo this type of transition. youtube.com These absorptions are typically weaker than π → π* transitions. shu.ac.uk
The presence of the bromine atom and the extended conjugation of the naphthalene ring system are expected to influence the absorption maxima (λmax). The bromo substituent can act as an auxochrome, a group that, when attached to a chromophore, modifies the wavelength and intensity of the absorption. slideshare.net This can lead to a bathochromic shift (red shift) to longer wavelengths. slideshare.net
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is an indispensable analytical tool for determining the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. The molecular ion peak (M+) provides the exact molecular weight of the compound. For this compound, the presence of bromine is a key feature, as it has two major isotopes, 79Br and 81Br, in nearly equal abundance. libretexts.org This results in a characteristic isotopic pattern for the molecular ion, with two peaks of almost equal intensity separated by two mass units (M+ and M+2). libretexts.org
The fragmentation pattern observed in the mass spectrum offers a roadmap to the molecule's structure. Key fragmentation pathways for esters often involve cleavage of the bonds adjacent to the carbonyl group. libretexts.org For this compound, expected fragmentation could include:
Alpha-cleavage: Breakage of the C-C bond adjacent to the carbonyl group.
Loss of the alkoxy group: Cleavage of the bond between the carbonyl carbon and the benzyl oxygen, leading to the loss of a benzyloxy radical.
Benzyl ester rearrangement: A characteristic rearrangement for benzyl esters can occur. miamioh.edu
Loss of Halogen: The principle fragmentation for bromo compounds often involves the loss of the bromine atom. miamioh.eduraco.cat
Analyzing these fragments allows for the piecing together of the original molecular structure, confirming the connectivity of the naphthyl, ester, and benzyl components.
X-ray Crystallography for Solid-State Structural Determination
Although a specific crystal structure for this compound is not publicly available, analysis of closely related bromo-naphthyl compounds provides insight into the expected structural features. nih.govresearchgate.net
The crystal structure is defined by its unit cell, the smallest repeating unit of the crystal lattice. The dimensions of this unit cell (a, b, c) and the angles between them (α, β, γ) are fundamental parameters determined by X-ray diffraction. These parameters define the crystal system (e.g., monoclinic, triclinic, etc.). nih.gov
The way molecules pack within this unit cell is crucial for understanding the solid-state properties of the material. Crystal packing is governed by a balance of attractive and repulsive forces between adjacent molecules, aiming to achieve the most thermodynamically stable arrangement.
Below is a hypothetical data table of unit cell parameters for a related bromo-naphthalene derivative, illustrating the type of data obtained from X-ray crystallography. nih.gov
| Crystal Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.154 |
| b (Å) | 10.268 |
| c (Å) | 13.771 |
| α (°) | 80.656 |
| β (°) | 86.431 |
| γ (°) | 75.377 |
| Volume (ų) | 1100.6 |
| Z (Molecules/unit cell) | 2 |
This data is for a similar compound, 7-Bromo-2-phenyl-1-(phenylsulfinyl)naphtho[2,1-b]furan, and serves as an illustrative example. nih.gov
In the absence of strong hydrogen bond donors like -OH or -NH groups in this compound, the crystal packing is expected to be dominated by weaker intermolecular forces. nih.gov These interactions are critical in stabilizing the crystal lattice.
π–π Stacking: The planar aromatic rings of the naphthalene and benzyl groups are likely to engage in π–π stacking interactions. In these arrangements, the electron-rich π systems of adjacent molecules align, contributing significantly to the crystal's stability. The distance between the centroids of these interacting rings is a key parameter in characterizing the strength of the interaction. nih.gov
C–H···π Interactions: These are weak hydrogen bonds where a C-H bond acts as the donor and a π-system (an aromatic ring) acts as the acceptor. These interactions are common in aromatic compounds and play a role in directing the molecular packing. nih.gov
Halogen Bonding: Although not always present, the bromine atom could potentially participate in halogen bonding, where it acts as an electrophilic region and interacts with a nucleophilic atom on a neighboring molecule.
While classical hydrogen bonds are not anticipated for this compound, the crystal structure could be stabilized by a network of these weaker, non-classical interactions, collectively dictating the supramolecular architecture. nih.gov
Reaction Mechanisms and Chemical Transformations of Benzyl 7 Bromo 2 Naphthoate
Reactivity at the Bromine Center
The bromine atom at the C7 position of the naphthalene (B1677914) ring in Benzyl (B1604629) 7-bromo-2-naphthoate serves as a versatile handle for a range of chemical modifications. Its reactivity is central to the synthetic utility of this compound, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
Nucleophilic Aromatic Substitution Mechanisms
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.orgchemistrysteps.commasterorganicchemistry.com For SNAr to occur, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.org
In the case of Benzyl 7-bromo-2-naphthoate, the ester group at the C2 position is an electron-withdrawing group. However, its influence on the C7 position is not as pronounced as that of a nitro group, for example. The reaction proceeds through an addition-elimination mechanism, where the nucleophile first attacks the carbon bearing the bromine, forming a resonance-stabilized anionic intermediate. chemistrysteps.comlibretexts.org Subsequently, the bromide ion is expelled, restoring the aromaticity of the naphthalene ring. chemistrysteps.com The rate of this reaction is influenced by the strength of the nucleophile and the ability of the naphthalene ring system to accommodate the negative charge in the intermediate state.
It is important to note that SNAr reactions are distinct from SN1 and SN2 reactions. The SN2 mechanism is not feasible due to the steric hindrance of the aromatic ring, which prevents the required backside attack of the nucleophile. wikipedia.org The SN1 mechanism is also highly unfavorable as it would necessitate the formation of a very unstable aryl cation. wikipedia.org
Another potential, though less common, pathway for nucleophilic aromatic substitution is the elimination-addition, or benzyne, mechanism. This mechanism typically requires a very strong base and does not necessitate the presence of an electron-withdrawing group on the aromatic ring.
Organometallic Cross-Coupling Reactions
Organometallic cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. This compound, with its reactive C-Br bond, is an excellent substrate for a variety of these transformations, which are typically catalyzed by transition metals, most notably palladium. These reactions offer a powerful means to introduce a wide array of substituents onto the naphthalene core.
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or boronic ester) and an organic halide or triflate. nih.gov This reaction is widely used due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a vast library of boronic acids. nih.gov
For this compound, a Suzuki-Miyaura coupling would involve its reaction with a suitable organoboron reagent in the presence of a palladium catalyst and a base. The catalytic cycle generally involves three key steps: oxidative addition of the aryl bromide to a Pd(0) species, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.
While specific studies on this compound are not extensively documented, the reactivity of similar bromo-naphthalene systems in Suzuki-Miyaura couplings is well-established. For instance, asymmetric Suzuki–Miyaura cross-coupling of 1-bromo-2-naphthoates has been successfully achieved using chiral polymer ligands to produce axially chiral biaryl esters with high enantioselectivities. rsc.org This suggests that this compound would be a viable substrate for similar transformations. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and selectivity.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | JohnPhos | K₂CO₃ | DMF | Microwave |
| PdCl₂(dppf) | - | Cs₂CO₃ | THF/H₂O | 77 |
| CataCXium A palladacycle | - | Cs₂CO₃ | 2-MeTHF | 80 |
This table presents a selection of typical conditions used for Suzuki-Miyaura couplings of aryl bromides and is intended to be illustrative of potential conditions for this compound.
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.org This reaction is a powerful method for the vinylation of aryl halides. In the context of this compound, a Heck reaction would enable the introduction of a variety of alkenyl substituents at the C7 position. The reaction typically proceeds in the presence of a palladium catalyst and a base. The generally accepted mechanism involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by migratory insertion of the alkene into the palladium-aryl bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst.
The Stille coupling is another versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organic halide and an organotin compound (organostannane). rsc.org A key advantage of the Stille reaction is the stability of the organostannane reagents to air and moisture. However, a significant drawback is the toxicity of the tin compounds. For this compound, a Stille coupling could be employed to introduce a wide range of organic groups, including alkyl, alkenyl, aryl, and alkynyl substituents, by selecting the appropriate organostannane reagent. The catalytic cycle is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation from tin to palladium, and reductive elimination.
The Negishi coupling is a transition metal-catalyzed cross-coupling reaction between an organozinc compound and an organic halide or triflate. units.it This reaction is known for its high reactivity and functional group tolerance. Both palladium and nickel complexes are commonly used as catalysts.
A Negishi coupling involving this compound would react it with an organozinc reagent to form a new carbon-carbon bond. Organozinc reagents are typically prepared in situ from the corresponding organic halide. The catalytic cycle follows the familiar pattern of oxidative addition, transmetalation (from zinc to the palladium or nickel catalyst), and reductive elimination. The Negishi coupling is particularly useful for forming sp³-sp², sp²-sp², and sp-sp² carbon-carbon bonds.
Electrochemical methods offer a sustainable and efficient alternative to traditional cross-coupling reactions by using electricity to drive the catalytic cycle, thereby avoiding the need for chemical reductants. In the context of this compound, electrochemical reductive cross-coupling could be employed to form new carbon-carbon bonds.
These reactions are often catalyzed by nickel complexes. The process typically involves the electrochemical reduction of the nickel catalyst to a low-valent state, which then undergoes oxidative addition with the aryl bromide. The resulting organonickel species can then react with another electrophile in a cross-coupling fashion. This approach has been successfully applied to the coupling of aryl halides with a variety of partners, including alkyl halides. The absence of stoichiometric metal reductants and the mild reaction conditions make electrochemical cross-coupling an attractive and environmentally friendly synthetic strategy.
Reductive Debromination Pathways
The bromine atom attached to the naphthalene ring of this compound can be removed through reductive debromination, a common transformation for aryl halides. This process is valuable for introducing a hydrogen atom in place of the bromine, which can be useful in multi-step syntheses where the bromo group acts as a protecting or directing group that is no longer needed. researchgate.net
One of the most prevalent methods for the reductive dehalogenation of aryl bromides is catalytic hydrogenation. organic-chemistry.orgsci-hub.se This reaction is typically carried out using a palladium catalyst, such as 10% palladium-on-carbon (Pd/C), in the presence of a hydrogen source. organic-chemistry.orgsci-hub.se The reaction is generally performed under neutral conditions, which allows for the selective reduction of the bromo group in the presence of other functional groups like esters. organic-chemistry.org The process involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by hydrogenolysis to yield the debrominated product and regenerate the catalyst.
Alternative methods for reductive debromination that could be applicable to this compound include the use of transition-metal-free systems. For instance, reactions promoted by bases with aldehydes or alcohols as the hydrogen source have been shown to effectively reduce aryl halides. organic-chemistry.org Additionally, photoredox catalysis offers a mild and efficient method for the hydrodebromination of unactivated aryl bromides under visible light irradiation. acs.org
The choice of method for reductive debromination would depend on the desired selectivity and the compatibility with other functional groups in the molecule. For instance, catalytic hydrogenation is often preferred for its high efficiency and selectivity. researchgate.netorganic-chemistry.org
Table 1: Comparison of Potential Reductive Debromination Methods
| Method | Catalyst/Reagents | Typical Conditions | Advantages | Potential Considerations |
|---|---|---|---|---|
| Catalytic Hydrogenation | Pd/C, H₂ | Methanol, Room Temperature | High yield, selective for bromides | Potential for reduction of other functional groups under harsh conditions |
| Base-Promoted Reduction | Base (e.g., KOtBu), Alcohol/Aldehyde | DMF, Elevated Temperature | Transition-metal-free | Requires stoichiometric base and hydrogen donor |
| Photoredox Catalysis | Ru(bpy)₃Cl₂, Silane/Hantzsch ester | Organic Solvent, Visible Light | Mild conditions, good functional group tolerance | Requires a photocatalyst and light source |
Reactivity of the Ester Moiety
The ester functional group in this compound is a key site for a variety of chemical transformations, including hydrolysis, transesterification, and amidation.
Ester hydrolysis is the cleavage of an ester into a carboxylic acid and an alcohol, which can be catalyzed by either acid or base. pearson.com For this compound, hydrolysis would yield 7-bromo-2-naphthoic acid and benzyl alcohol. The rate of this reaction is influenced by factors such as the concentration of the catalyst (acid or base), temperature, and the steric and electronic properties of the ester. chemrxiv.org
Under basic conditions, the hydrolysis proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester. This is typically the rate-determining step. chemrxiv.org The presence of the electron-withdrawing naphthalene ring can influence the electrophilicity of the carbonyl carbon. In comparison to phenyl acetate (B1210297), where the phenyl group is directly attached to the ester's oxygen, the benzyl group in benzyl acetate is less sterically hindered and does not directly participate in resonance with the carbonyl group, which can affect the hydrolysis rate. pearson.com Studies on the hydrolysis of various benzyl esters have shown that the rate can vary depending on the nature of the carboxylic acid part of the molecule. archive.org
Acid-catalyzed hydrolysis proceeds by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.
Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. For this compound, this would involve reacting it with a different alcohol in the presence of an acid or base catalyst to form a new ester and benzyl alcohol. This reaction is an equilibrium process, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing one of the products.
Various catalysts can be employed for transesterification, including mineral acids, metal alkoxides, and enzymes. researchgate.net For example, silica-supported boric acid has been shown to be an efficient heterogeneous catalyst for the transesterification of β-keto esters with a variety of alcohols, including benzylic alcohols, under solvent-free conditions. nih.gov This suggests that similar methodologies could be applied to this compound to synthesize a range of different esters.
The ester group of this compound can be converted into an amide by reacting it with an amine. This reaction, known as aminolysis, typically requires higher temperatures or catalysis as amines are generally less nucleophilic than hydroxide ions. Direct amidation of esters with amines can be achieved using heterogeneous catalysts like niobium(V) oxide (Nb₂O₅), which has shown high activity for this transformation under solvent-free conditions. researchgate.net
Alternatively, the benzyl ester can be converted into an acid chloride intermediate, which then readily reacts with an amine to form the corresponding amide. A one-pot method for this transformation involves the use of α,α-dichlorodiphenylmethane and catalytic ferric(III) chloride to generate the acid chloride in situ, which can then be reacted with a variety of amines to produce amides in high yields under mild conditions. rsc.org This approach can also be used to synthesize other carboxylic acid derivatives, such as anhydrides, by reacting the intermediate acid chloride with a carboxylic acid. rsc.org
Table 2: Potential Reactions of the Ester Moiety
| Reaction | Reagents | Product(s) |
|---|---|---|
| Hydrolysis | H₃O⁺ or OH⁻ | 7-bromo-2-naphthoic acid and Benzyl alcohol |
| Transesterification | R'OH, Acid or Base catalyst | 7-bromo-2-naphthoyl-OR' and Benzyl alcohol |
| Amidation | R'R''NH, Catalyst or heat | N,N-R'R''-7-bromo-2-naphthamide and Benzyl alcohol |
Transformations of the Benzyl Group
The benzyl group in this compound is also susceptible to a range of chemical transformations, particularly at the benzylic carbon.
The benzylic C-H bonds of the benzyl group are relatively weak and can be selectively functionalized through various reactions, including oxidation and bromination. masterorganicchemistry.com
Benzylic Oxidation: The benzylic carbon can be oxidized to form a carbonyl group. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the benzylic position of alkylbenzenes to a carboxylic acid, provided there is at least one benzylic hydrogen. masterorganicchemistry.com However, for a benzyl ester, such harsh conditions might also lead to cleavage of the ester bond. Milder and more selective methods for benzylic C-H oxidation have been developed. For instance, some methods allow for the synthesis of benzylic alcohols or ketones. mdpi.comnih.gov The direct oxidation of benzyl ethers to benzoate (B1203000) esters has been achieved using hypervalent iodine reagents, suggesting that the benzylic C-H of the benzyl group in an ester could potentially be targeted. siu.edu
Benzylic Bromination: Free-radical bromination at the benzylic position can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as AIBN or light. masterorganicchemistry.comgla.ac.uk This reaction proceeds via a radical chain mechanism involving the formation of a resonance-stabilized benzylic radical. masterorganicchemistry.com For this compound, this would lead to the formation of 1-bromo-1-phenylmethyl 7-bromo-2-naphthoate. This benzylic bromide is a versatile intermediate that can undergo nucleophilic substitution reactions to introduce a variety of functional groups at the benzylic position. gla.ac.uk It is important to control the reaction conditions to avoid competing reactions, such as bromination of the aromatic ring. gla.ac.uk
Table 3: Potential Benzylic Functionalization Reactions
| Reaction | Reagents | Product |
|---|---|---|
| Benzylic Oxidation | Oxidizing agent (e.g., KMnO₄, IBX) | (7-bromo-2-naphthoyl)oxy)benzoic acid or benzoyl 7-bromo-2-naphthoate |
| Benzylic Bromination | NBS, Radical initiator (e.g., AIBN, light) | 1-bromo-1-phenylmethyl 7-bromo-2-naphthoate |
Cleavage Strategies for Benzyl Esters
Hydrogenolysis: The most common and generally mildest method for cleaving benzyl esters is catalytic hydrogenolysis. youtube.comyoutube.com This reaction typically involves treating the substrate with hydrogen gas (H₂) in the presence of a palladium catalyst, often supported on carbon (Pd/C). organic-chemistry.org The process is a hydrogenolysis reaction because it is hydrogen that cleaves the carbon-oxygen bond. youtube.com This method is highly chemoselective; it can often be performed without affecting other reducible functional groups by using specific hydrogen transfer sources like 1,4-cyclohexadiene (B1204751) instead of H₂ gas. organic-chemistry.org The benzyl group is converted to toluene, which is a volatile and easily removable byproduct. youtube.com
Acid-Mediated Cleavage: Strong acids can also effect the cleavage of benzyl esters. organic-chemistry.org However, this method is generally less favored due to its harshness, which can lead to side reactions if other acid-sensitive functionalities are present in the molecule.
Lewis Acid-Mediated Cleavage: Certain Lewis acids are effective in removing the benzyl group. For instance, aluminum trichloride (B1173362) (AlCl₃), often with a scavenger like anisole, can cleanly cleave benzyl esters to yield the corresponding carboxylic acids in high yields. researchgate.net Similarly, tin(IV) chloride (SnCl₄) has been shown to selectively debenzylate benzyl esters while leaving benzyl ethers, amides, and other common protecting groups unaffected. researchgate.net
Other Reagents: Other specific reagents can achieve this transformation under mild conditions. Nickel boride, for example, can chemoselectively cleave benzyl esters at ambient temperature in methanol, leaving other ester types (methyl, ethyl, t-butyl) and benzyl ethers untouched. researchgate.netorganic-chemistry.org
The following table summarizes common strategies for the cleavage of benzyl esters.
| Method | Typical Reagents & Conditions | Advantages | Potential Limitations |
| Hydrogenolysis | H₂, Pd/C, in a solvent like Ethanol or Ethyl Acetate | Very mild, high yielding, clean reaction with a volatile byproduct (toluene). youtube.comyoutube.comorganic-chemistry.org | May reduce other functional groups (e.g., alkenes, alkynes, nitro groups). organic-chemistry.org The catalyst can sometimes be pyrophoric. |
| Transfer Hydrogenolysis | Pd/C with a hydrogen donor (e.g., 1,4-cyclohexadiene, triethylsilane) | Avoids the use of gaseous H₂, can be more chemoselective. organic-chemistry.orgorganic-chemistry.org | May require higher temperatures or longer reaction times than direct hydrogenation. |
| Lewis Acid Cleavage | AlCl₃/anisole; SnCl₄ | High yields and good chemoselectivity for benzyl esters over benzyl ethers. researchgate.net | Requires stoichiometric amounts of the Lewis acid; reaction workup can be more complex. |
| Nickel Boride Cleavage | NiCl₂·6H₂O, NaBH₄ in Methanol | High chemoselectivity, mild ambient temperature conditions. researchgate.netorganic-chemistry.org | The reagent is prepared in situ and may not be compatible with all functional groups. |
Regioselectivity and Stereoselectivity in Reactions
Regioselectivity refers to the preference of a chemical reaction to occur at one position over another, leading to one constitutional isomer as the major product. masterorganicchemistry.com Stereoselectivity is the preference for the formation of one stereoisomer over another. masterorganicchemistry.comkhanacademy.org In the context of this compound, these principles are paramount in predicting and controlling the outcomes of chemical transformations.
Directing Group Effects in Naphthoate Systems
The substitution pattern on the naphthalene core of this compound creates a defined electronic landscape that dictates the regioselectivity of further reactions, particularly electrophilic aromatic substitution. The two substituents, the bromo group at C7 and the benzyl ester group at C2, exert competing or reinforcing electronic effects.
The Benzyl Ester Group (-COOBn): As a carbonyl-containing group, the ester is strongly electron-withdrawing and deactivating towards electrophilic attack. It directs incoming electrophiles to the meta positions relative to its point of attachment. In this system, the positions meta to C2 are C4, C5, and C8.
The Bromo Group (-Br): The bromine atom is an interesting case. It is deactivating due to its inductive electron-withdrawing effect but is an ortho, para director due to the ability of its lone pairs to donate electron density through resonance. The positions ortho to C7 are C6 and C8.
The net effect on the reactivity of each available position on the naphthalene ring is a combination of these influences.
C1: This position is ortho to the deactivating ester group and is sterically hindered, making it less reactive.
C3: This position is also ortho to the deactivating ester group and is generally unreactive.
C4: This position is meta to the ester group but is also part of the same ring, making it less favorable for substitution compared to the other ring.
C5: This position is meta to the ester group, making it a potential site for substitution directed by the ester.
C6: This position is ortho to the bromo group, making it an activated site for substitution directed by the halogen.
C8: This position is simultaneously ortho to the bromo group and meta (peri) to the ester group. Both substituents, therefore, direct towards this position, potentially making it a favored site of reaction, barring steric hindrance.
The ultimate regiochemical outcome in a specific reaction, such as nitration or halogenation, would depend critically on the reaction conditions and the nature of the electrophile. In transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), the bromine at C7 provides a reactive handle for the regioselective formation of new carbon-carbon or carbon-heteroatom bonds, leaving the rest of the molecule intact. guidechem.com The ester group is generally stable under these conditions.
The following table summarizes the directing influences on the available positions for electrophilic substitution.
| Position | Influence from C2-Ester | Influence from C7-Bromo | Predicted Reactivity |
| C1, C3 | ortho (deactivated) | Distant | Low |
| C4 | meta (directed) | Distant | Moderate |
| C5 | meta (directed) | Distant | Moderate to High |
| C6 | Distant | ortho (directed) | High |
| C8 | meta (directed) | ortho (directed) | High (potentially favored) |
Chirality Induction in Complex Transformations
This compound is an achiral molecule. The introduction of chirality into its derivatives requires transformations that are stereoselective, specifically enantioselective, to produce one enantiomer in excess of the other. This is typically achieved using chiral catalysts, reagents, or auxiliaries.
While specific examples of chirality induction starting directly from this compound are not prevalent in readily available literature, studies on closely related naphthalene systems demonstrate the feasibility of such transformations. A powerful strategy for creating complex, three-dimensional chiral molecules from flat aromatic precursors is asymmetric dearomatization. rsc.org
For instance, rhodium-catalyzed intramolecular dearomative cyclopropanation reactions have been successfully applied to various naphthalene-tethered diazoesters. rsc.org In these reactions, a chiral dirhodium catalyst, such as Rh₂(S-TBPTTL)₄, facilitates the decomposition of a diazo group to form a rhodium-carbene intermediate. This reactive species then attacks the naphthalene ring in an intramolecular fashion. The chiral ligands on the rhodium center create a chiral environment that dictates the face of the naphthalene ring that is attacked and the subsequent stereochemistry of the newly formed cyclopropane (B1198618) ring. This process can achieve excellent yields and extremely high levels of enantioselectivity (e.g., up to 99% enantiomeric excess). rsc.org
Notably, these studies have shown that various ester groups, including benzyl esters, are compatible with the reaction conditions. Furthermore, the electronic nature of substituents on the naphthalene ring, whether electron-donating or electron-withdrawing, is well-tolerated. rsc.org This indicates that a suitably functionalized derivative of this compound could undergo such a transformation, converting the planar naphthyl system into a rigid, chiral polycyclic scaffold. This type of reaction exemplifies a modern approach to chirality induction, where a catalyst controls the stereochemical outcome of a complex bond-forming cascade.
Synthetic Applications and Material Science Potential of Benzyl 7 Bromo 2 Naphthoate
Benzyl (B1604629) 7-bromo-2-naphthoate as a Key Intermediate in Organic Synthesis
The utility of Benzyl 7-bromo-2-naphthoate in organic synthesis stems primarily from the presence of the carbon-bromine bond at the 7-position of the naphthalene (B1677914) ring. This bond serves as a synthetic handle for forming new carbon-carbon and carbon-heteroatom bonds, most notably through palladium-catalyzed cross-coupling reactions. The benzyl ester, while also offering a site for chemical transformation, often functions as a protecting group for the carboxylic acid, which can be readily removed under mild conditions, such as hydrogenolysis, at a later stage in a synthetic sequence.
This compound is an ideal substrate for constructing advanced aromatic systems, which are core components in medicinal chemistry and materials science. The bromine atom can be substituted using a variety of modern cross-coupling methodologies to append new aryl, heteroaryl, or alkynyl groups, thereby extending the molecule's conjugation and complexity.
Key reactions for this purpose include:
Suzuki-Miyaura Coupling: This reaction pairs the bromo-naphthalene core with an organoboron compound (boronic acid or boronic ester) to form a new C-C bond. nih.gov This method is highly versatile and tolerates a wide range of functional groups, making it suitable for synthesizing complex biaryl and heteroaryl structures. nih.govnih.gov For instance, coupling with phenylboronic acid would yield a phenyl-naphthalene derivative, a core structure found in various pharmacologically active molecules. nih.gov
Sonogashira Coupling: This reaction involves the coupling of this compound with a terminal alkyne, creating an arylalkyne. wikipedia.orglibretexts.org This introduces a rigid, linear alkyne linker into the molecular structure, which is a common strategy for building conjugated organic materials. nih.gov The resulting alkynyl group can also serve as a reactive point for further synthetic transformations, such as cycloadditions.
The following table illustrates potential transformations of this compound into more advanced aromatic systems using these coupling reactions.
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting Structure |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Benzyl 7-phenyl-2-naphthoate |
| Suzuki-Miyaura | Pyridine-3-boronic acid | Pd(dppf)Cl₂, K₂CO₃ | Benzyl 7-(pyridin-3-yl)-2-naphthoate |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Benzyl 7-(phenylethynyl)-2-naphthoate |
| Sonogashira | Trimethylsilylacetylene | Pd(OAc)₂, PPh₃, Et₃N | Benzyl 7-((trimethylsilyl)ethynyl)-2-naphthoate |
The naphthalene core of this compound serves as a foundational unit for the assembly of larger Polycyclic Aromatic Hydrocarbons (PAHs) and related heterocyclic systems. researchgate.net PAHs are a class of organic compounds composed of multiple fused aromatic rings, known for their unique electronic properties. rsc.org
The synthesis of larger PAHs can be achieved through strategic cross-coupling reactions followed by intramolecular cyclization. For example, a Suzuki coupling with 2-formylphenylboronic acid would append a benzaldehyde (B42025) moiety to the naphthalene core. This intermediate could then undergo an intramolecular cyclization reaction to form a new fused ring, expanding the polycyclic system. Such synthetic strategies are crucial for creating precisely structured PAHs for materials science research. nih.govresearchgate.net
Similarly, the compound is a precursor for nitrogen-containing polycyclic aromatics (N-PAHs) or other heterocycles. rsc.org Using palladium-catalyzed reactions like the Buchwald-Hartwig amination, the bromine atom can be replaced with a nitrogen-containing group. A subsequent intramolecular cyclization can then be used to construct a nitrogen-containing ring fused to the naphthalene scaffold. This approach is instrumental in synthesizing custom-designed heterocyclic molecules for applications in pharmaceuticals and organic electronics.
Incorporation into Functional Materials
The rigid, planar structure of the naphthalene ring system makes this compound an attractive precursor for a range of functional organic materials. By leveraging the reactivity of its functional groups, this molecule can be incorporated as a monomer into polymers or serve as a core building block for organic electronic components.
This compound can be chemically modified to create difunctional monomers suitable for polymerization. The naphthalene unit, when incorporated into a polymer backbone, can enhance thermal stability, confer liquid crystalline properties, and influence the polymer's optical and electronic characteristics. acs.org
For example, by converting the bromine atom to a boronic ester, a monomer with two different reactive sites (an AB-type monomer) is formed. This molecule can then undergo Suzuki polycondensation to produce a fully aromatic, conjugated polymer. The properties of the resulting polymer can be tuned by the choice of catalyst and reaction conditions.
| Polymerization Method | Required Monomer Modification | Polymer Type | Potential Properties |
| Suzuki Polycondensation | Conversion of -Br to a boronic ester | Conjugated Polymer | Thermal stability, semiconductivity |
| Sonogashira Polycondensation | Conversion of benzyl ester to a terminal alkyne | Poly(arylene ethynylene) | Photoluminescence, high modulus |
| Heck Polycondensation | Conversion of benzyl ester to a vinyl group | Poly(arylene vinylene) | Electroluminescence, semiconductivity |
The core structure of this compound is a common motif in the design of organic electronic materials. Naphthalene and its derivatives are known to form the basis of organic semiconductors and photosensitive materials due to their ability to transport charge and interact with light. The synthesis of larger conjugated systems via cross-coupling reactions is a primary method for creating novel organic semiconductors. nih.gov
Starting from this compound, coupling reactions can extend the π-conjugated system, which directly impacts the material's electronic properties, such as its HOMO/LUMO energy levels and charge carrier mobility. For example, repeated Suzuki or Sonogashira couplings can lead to oligomers or polymers with tailored band gaps, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The use of related bromo-naphthoic acid derivatives in the photovoltaic industry highlights the relevance of this molecular scaffold. nbinno.com
Naphthalene-based scaffolds, particularly axially chiral binaphthyl systems, are privileged structures in the design of ligands for asymmetric catalysis. nih.govrsc.org Although this compound is not itself a binaphthyl, it can serve as a precursor to them.
A potential synthetic route involves the dimerization of the molecule. This could be achieved by first converting the bromo-substituent into a boronic ester, followed by a Suzuki coupling with a second molecule of this compound. This would create a binaphthyl dicarboxylate structure. The ester groups could then be chemically transformed into coordinating groups, such as phosphines (e.g., -PPh₂), to yield a bidentate ligand. Such binaphthyl-based phosphine (B1218219) ligands are highly effective in a wide range of metal-catalyzed asymmetric reactions, enabling the synthesis of chiral molecules with high enantioselectivity. mdpi.comresearchgate.net
Development of Optoelectronic Materials
No research was identified that detailed the synthesis or characterization of this compound for use in optoelectronic materials.
Photophysical Properties and Potential for Fluorescent Tagging
There is no available data on the photophysical properties of this compound, such as its absorption and emission spectra, quantum yield, or fluorescence lifetime. Consequently, its potential for use in fluorescent tagging applications remains unexplored in the available literature.
Nonlinear Optical (NLO) Material Development
The search did not yield any studies concerning the investigation or application of this compound in the development of nonlinear optical (NLO) materials.
Design and Synthesis of Naphthoate-Based Probes (Non-Clinical)
No literature was found describing the use of this compound as a precursor or core structure in the design and synthesis of non-clinical probes.
Fluorescent Probes for Chemical Detection and Imaging (Non-biological)
There are no reports on the development of fluorescent probes based on this compound for the purpose of non-biological chemical detection or imaging.
Mechanistic Probes for Reaction Pathway Elucidation
The use of this compound as a mechanistic probe to elucidate chemical reaction pathways has not been described in the reviewed scientific literature.
Applications in Advanced Chemical Research
Beyond the specific areas mentioned above, no other applications of this compound in advanced chemical research have been documented in the available resources. While related compounds such as other esters or the parent naphthoic acid have been studied, this information falls outside the strict scope of the requested article on the specific benzyl ester.
Due to the absence of specific data for this compound, it is not possible to provide the detailed research findings or data tables as requested.
Catalytic Applications as Precursors or Ligands
The primary potential of this compound in catalytic applications lies in its role as a precursor to more complex molecular architectures that can serve as ligands for metal catalysts. The bromine atom on the naphthalene ring is a key functional handle for modification via transition metal-catalyzed cross-coupling reactions.
By strategically replacing the bromine atom, chemists can introduce functionalities capable of coordinating with metal centers, thereby creating bespoke ligands for various catalytic transformations. For instance, the introduction of phosphine, amine, or heterocyclic moieties can transform the inert naphthoate scaffold into a ligand suitable for catalysts used in reactions like hydrogenation, hydroformylation, or further cross-coupling processes.
The versatility of bromo-aromatic compounds as precursors is well-established. For example, the related compound Methyl 6-bromo-2-naphthoate is a known intermediate in the synthesis of complex pharmaceutical agents, where its bromine atom is selectively functionalized. guidechem.comnbinno.com This highlights the potential of the bromo-naphthoate framework in building sophisticated molecular structures.
Below is a table outlining potential transformations of this compound to generate ligand precursors.
| Reaction Type | Reagent/Catalyst System | Resulting Functional Group | Potential Ligand Type |
| Buchwald-Hartwig Amination | Amine (e.g., Diphenylamine), Pd catalyst, Ligand (e.g., BINAP) | Amino (-NR₂) | Pincer, N-donor Ligands |
| Suzuki Coupling | Arylboronic acid (e.g., 2-(Diphenylphosphino)phenylboronic acid), Pd catalyst | Aryl-phosphine | Monodentate/Bidentate Phosphine Ligands |
| Sonogashira Coupling | Terminal Alkyne, Pd/Cu catalyst | Alkynyl | Ligands for organometallic frameworks |
| Stille Coupling | Organostannane, Pd catalyst | Aryl, Vinyl, or Alkyl group | Building block for larger ligand systems |
This table illustrates the potential of this compound as a precursor for ligand synthesis based on established chemical reactions for aryl bromides.
Methodological Development in Synthetic Chemistry
This compound serves as an ideal substrate for the development and optimization of new synthetic methods, particularly in the realm of palladium-catalyzed cross-coupling reactions. wikipedia.org The carbon-bromine (C-Br) bond is a common and moderately reactive site for oxidative addition to palladium(0), making it a reliable starting point for exploring the scope and limitations of new catalytic systems. wikipedia.org
The development of novel cross-coupling reactions is a cornerstone of modern organic synthesis, enabling the efficient construction of carbon-carbon and carbon-heteroatom bonds. wikipedia.org this compound can be employed as a benchmark substrate to test the efficacy of new catalysts, ligands, bases, and reaction conditions for fundamental transformations.
Key reactions where this compound could be instrumental include:
Suzuki-Miyaura Coupling : The reaction with boronic acids or esters to form C-C bonds is one of the most widely used transformations. nih.govnih.gov Using this compound would allow chemists to assess a catalyst's performance on a sterically defined naphthalene system.
Heck-Mizoroki Reaction : This reaction couples the aryl bromide with an alkene to form a substituted alkene, offering a powerful method for C-C bond formation. wikipedia.orgorganic-chemistry.orgmdpi.com The electronic properties of the naphthoate system would provide valuable data on the reaction's scope.
Buchwald-Hartwig Amination : The formation of C-N bonds by coupling with amines is crucial in medicinal chemistry. wikipedia.orgorganic-chemistry.org Testing new ligands and conditions with this substrate could lead to milder and more general amination protocols.
The table below summarizes the potential application of this compound in the development of these key synthetic methodologies.
| Named Reaction | Coupling Partner | Catalyst/Ligand Example | Bond Formed | Significance in Methodology |
| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd(OAc)₂, SPhos | C(sp²)-C(sp²) | Testing efficiency on electron-deficient naphthalene systems. |
| Heck-Mizoroki Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃ | C(sp²)-C(sp²) | Evaluating regioselectivity and catalyst tolerance. wikipedia.orgmdpi.com |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃, BINAP | C(sp²)-N | Developing protocols for N-arylation of complex amines. wikipedia.org |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | C(sp²)-C(sp) | Creating rigid, linear structures for materials science. |
| Stille Coupling | Organostannane | Pd(PPh₃)₄ | C(sp²)-C(sp²)/C(sp³) | Exploring functional group tolerance in complex settings. |
This table demonstrates how this compound can be a valuable tool for advancing synthetic organic chemistry by serving as a test substrate for important bond-forming reactions.
Q & A
Basic Research Questions
Q. What are the recommended purification methods for Benzyl 7-bromo-2-naphthoate after synthesis?
- Methodological Answer: Column chromatography using a hexane-ethyl acetate solvent system (2:1 v/v) is highly effective for isolating this compound, as demonstrated in the purification of structurally related brominated naphthoate derivatives. This method ensures high yield and purity while minimizing decomposition .
Q. How can the crystal structure of this compound be determined experimentally?
- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals suitable for SCXRD can be grown via slow evaporation of a solution in acetone at room temperature. The SHELX software suite (e.g., SHELXL for refinement) is widely used for solving and refining crystal structures, leveraging its robust algorithms for handling small-molecule crystallography .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer: Adhere to standard laboratory safety practices:
- Inhalation: Move to fresh air; administer artificial respiration if necessary.
- Skin contact: Wash thoroughly with soap and water.
- Eye exposure: Rinse with water for ≥15 minutes.
Always consult safety data sheets (SDS) and ensure immediate medical attention for severe exposure .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data during refinement of this compound?
- Methodological Answer: Utilize SHELXL’s advanced refinement options to address twinning, disorder, or high thermal motion. Cross-validate results with tools like PLATON to check for missed symmetry or hydrogen bonding patterns. Critical analysis of residual density maps and iterative adjustment of displacement parameters are essential for resolving ambiguities .
Q. What catalytic systems and experimental designs optimize the synthesis of this compound?
- Methodological Answer: Oxidation of precursor sulfides (e.g., using 3-chloroperoxybenzoic acid in dichloromethane at 273 K) is effective for introducing functional groups. Employ uniform experimental design (UED) and data mining to optimize variables such as reaction time, catalyst loading, and molar ratios. Kinetic modeling can further refine reaction conditions .
Q. How does the bromo substituent influence the electronic properties and reactivity of this compound?
- Methodological Answer: The bromine atom acts as a strong electron-withdrawing group, altering the compound’s electron affinity and ionization potential. Computational methods like density functional theory (DFT) can quantify these effects by analyzing frontier molecular orbitals (FMOs) and electrostatic potential maps. Experimental validation via cyclic voltammetry or spectroscopic techniques (e.g., UV-Vis) is recommended .
Q. What strategies mitigate competing side reactions during regioselective bromination of naphthoate derivatives?
- Methodological Answer: Control reaction temperature (e.g., low-temperature bromination) and use directing groups (e.g., sulfinyl or carbonyl moieties) to enhance regioselectivity. Monitor reaction progress via thin-layer chromatography (TLC) and employ quenching techniques (e.g., sodium bicarbonate washes) to terminate reactions at optimal conversion points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
